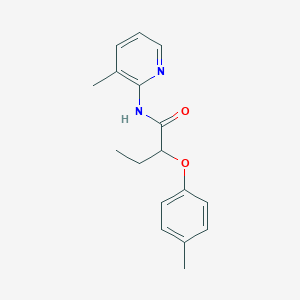
3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
説明
3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide, also known as MPB or NSC 686288, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and respiration. Another proposed mechanism is that 3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. In addition to its potential anticancer and neuroprotective effects, 3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has been found to inhibit the activity of various enzymes such as carbonic anhydrase and topoisomerase II. 3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has also been found to modulate the activity of ion channels and receptors in the nervous system.
実験室実験の利点と制限
One advantage of using 3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide in lab experiments is its potential broad-spectrum activity against various cancer cell lines. Another advantage is its potential neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases. However, one limitation of using 3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide. One direction is to further elucidate its mechanism of action and its potential targets in cancer cells and the nervous system. Another direction is to investigate its potential applications in other scientific research fields such as infectious diseases and cardiovascular diseases. Furthermore, the development of more soluble analogs of 3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide may enhance its bioavailability and efficacy in lab experiments.
科学的研究の応用
3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and immunology. In cancer research, 3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has been found to inhibit the growth of various cancer cell lines such as prostate cancer, breast cancer, and leukemia. In neuroscience, 3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has been studied for its potential neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases. In immunology, 3,4-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has been found to inhibit the production of inflammatory cytokines and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
3,4-dimethyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-4-5-12(8-10(9)2)19(17,18)16-13-14-7-6-11(3)15-13/h4-8H,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBCXGZURCXRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B4652812.png)

![methyl 4-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4652821.png)
![ethyl [3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4652827.png)

![N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1,3-thiazol-2-amine](/img/structure/B4652853.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4652859.png)
![N-(2-bromophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4652866.png)
![3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4652875.png)
![ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4652877.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide](/img/structure/B4652878.png)
![5,7-bis(difluoromethyl)-N-[4-(1-pyrrolidinyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4652900.png)
![N-(3,4-dichlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4652901.png)
![2,2'-{[(4-methylphenyl)sulfonyl]imino}bis(N-benzylacetamide)](/img/structure/B4652910.png)